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molecular formula C18H22N2O4 B1369796 Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate

Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate

Cat. No. B1369796
M. Wt: 330.4 g/mol
InChI Key: FWRKUPGZOFHITF-UHFFFAOYSA-N
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Patent
US07160887B1

Procedure details

5% carbon-palladium (3.2 g) was added to an ethyl acetate (300 ml) solution of tert-butyl[3-(5-benzyloxy-2-nitrophenoxy)benzyl]carbamate (10.5 g, 23.3 mmols). The resulting mixture was hydrogenated at room temperature under atmospheric pressure. The catalyst was removed through filtration, and the filtrate was concentrated under reduced pressure to give a brown oil of tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate (7.6 g, 98.8%).
Name
tert-butyl[3-(5-benzyloxy-2-nitrophenoxy)benzyl]carbamate
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
carbon palladium
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:33])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]2[CH:21]=[C:20]([O:22]CC3C=CC=CC=3)[CH:19]=[CH:18][C:17]=2[N+:30]([O-])=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>[C].[Pd].C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:33])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]2[CH:21]=[C:20]([OH:22])[CH:19]=[CH:18][C:17]=2[NH2:30])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
tert-butyl[3-(5-benzyloxy-2-nitrophenoxy)benzyl]carbamate
Quantity
10.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)[N+](=O)[O-])=O
Name
carbon palladium
Quantity
3.2 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The catalyst was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)OC1=C(C=CC(=C1)O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 98.8%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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